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Recombinant Streptavidin-NC

Cat. No.: B1558830
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives and Evolution of Streptavidin as a Foundational Molecular Tool

The journey of streptavidin began with the discovery of its avian counterpart, avidin, a protein found in egg whites, in 1941. encyclopedia.pub Scientists noted avidin's strong affinity for biotin (B1667282) (vitamin B7). encyclopedia.pub In 1964, streptavidin was isolated from the bacterium Streptomyces avidinii. encyclopedia.pub Like avidin, streptavidin exhibited a remarkably strong binding capacity for biotin. creative-diagnostics.com

The advent of recombinant DNA technology marked a significant leap forward. ontosight.ai Producing streptavidin in host systems like Escherichia coli allowed for large-scale production of a purer, non-glycosylated form of the protein. ontosight.aiaatbio.com This recombinant version circumvents issues associated with avidin, which is a glycoprotein (B1211001) and can exhibit non-specific binding due to its carbohydrate components and positive charge at neutral pH. avantorsciences.comrockland.com Recombinant streptavidin, lacking these carbohydrates and having a near-neutral isoelectric point, offers lower non-specific binding, enhancing its utility and reproducibility in sensitive assays. rockland.comlifetein.com Over the years, genetic engineering has further refined streptavidin, creating variants with altered affinities, enhanced stability, and controlled valency (the number of binding sites), solidifying its role as a versatile and indispensable tool in biotechnology. nih.govnih.gov

Unifying Principles of Biotin-Streptavidin Non-Covalent Interactions in Biological Systems

The interaction between streptavidin and biotin is one of the strongest non-covalent bonds known in nature. wikipedia.org This interaction is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, which signifies a very stable and near-irreversible complex once formed. wikipedia.orgthermofisher.com This affinity is approximately 1,000 to 1,000,000 times stronger than that of a typical antigen-antibody interaction. encyclopedia.pubnih.gov

The strength of this bond arises from a combination of factors at the molecular level:

Shape Complementarity: The binding pocket of the streptavidin protein is highly complementary to the shape of the biotin molecule. wikipedia.org

Extensive Hydrogen Bonding: A dense network of hydrogen bonds forms between the biotin molecule and amino acid residues within the streptavidin binding site. wikipedia.orgencyclopedia.pub Key residues such as asparagine, serine, tyrosine, and aspartate are directly involved in this interaction. wikipedia.orgencyclopedia.pub

Hydrophobic and Van der Waals Interactions: These forces also contribute to the stability of the complex.

Each streptavidin protein is a tetramer, meaning it is composed of four identical subunits. avantorsciences.comlifetein.com Each of these subunits has a single binding site for biotin, allowing one streptavidin molecule to bind up to four biotin molecules. thermofisher.com This multivalent nature can be advantageous for signal amplification in detection assays. creative-diagnostics.com The bond is remarkably stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents, making the streptavidin-biotin system exceptionally robust for a vast array of biological applications. thermofisher.comexcedr.com

Defining Characteristics and Research Significance of Recombinant Streptavidin-NC

This compound is a specifically engineered variant of streptavidin. While retaining the core high-affinity, non-covalent binding to biotin, it is distinguished by its enhanced ability to bind to nitrocellulose membranes. abgenex.comprospecbio.com This property is particularly significant for its use in membrane-based assays like western blotting and dot blots.

A key feature of recombinant streptavidin is its production in bacterial systems like E. coli, which results in a non-glycosylated protein. abgenex.comprospecbio.com This is a significant advantage over its natural counterpart, avidin, as the absence of carbohydrate chains minimizes non-specific binding in assays. lifetein.comlifetein.com The molecular weight of the full tetrameric recombinant streptavidin is approximately 52-60 kDa, with each individual subunit being around 13-16.5 kDa. lifetein.comsigmaaldrich.com However, some commercially available "this compound" products are described as single polypeptide chains with a molecular mass of approximately 24 kDa, engineered for this specific application. abgenex.comkendallscientific.comprospecbio.com

The research significance of this compound lies in its ability to streamline and improve the sensitivity of immunoassays. biosynth.com By binding directly to the nitrocellulose support while maintaining its full biotin-binding capacity, it can act as a bridge in "sandwich" complexes, linking a biotinylated detection molecule (like an antibody or probe) to the membrane. abgenex.combiosynth.com This direct binding and high affinity for biotin make it a powerful tool for detecting low concentrations of target molecules with high specificity. biosynth.comnih.gov

Overview of Contemporary Research Trajectories in this compound Science

Modern research continues to leverage and expand the capabilities of the streptavidin-biotin system, with several key trajectories involving engineered variants like this compound.

Advanced Immunoassays and Diagnostics: There is ongoing work to develop more sensitive and rapid diagnostic tests. Recombinant streptavidin fusion proteins are being tested as superior signal reporters in lateral flow assays, such as those for detecting viral antibodies for diseases like Hepatitis C. nih.gov These engineered streptavidins can offer higher sensitivity compared to commercially available options. nih.gov Research also focuses on creating noncompetitive immunoassays for small molecules, where recombinant peptide-streptavidin chimeras can provide a more sensitive and standardized detection reagent. researchgate.netacs.org

Nanobiotechnology and Material Science: Streptavidin's predictable structure and strong binding make it an ideal building block in nanotechnology. creative-diagnostics.comencyclopedia.pub Researchers are using recombinant streptavidin as a scaffold to create well-defined DNA nanostructures, such as nanotetrads. acs.org These structures can be used for applications like delivering nucleic acids into cells and for bioimaging, such as visualizing telomerase activity in living cells. acs.org

Protein Engineering and Modified Variants: A major area of research involves the genetic engineering of streptavidin to alter its properties for specific applications. nih.gov This includes creating monovalent (single binding site) or dimeric versions to avoid the target cross-linking that can occur with the natural tetrameric form, which is crucial when studying cell surface receptors. acs.orgeurekalert.org Other modifications aim to create reversible binding systems, for instance, by introducing disulfide bonds that can be chemically cleaved to release the bound biotin, or to create variants like "traptavidin" with even slower dissociation rates for ultra-stable applications. encyclopedia.pubdntb.gov.ua

These research directions highlight a move towards creating highly customized streptavidin-based tools that offer greater control, enhanced sensitivity, and novel functionalities for tackling complex biological questions.

Data Tables

Table 1: Physicochemical Properties of Recombinant Streptavidin

PropertyValueSource(s)
Molecular Weight (Tetramer)~52-60 kDa avantorsciences.comwikipedia.orgsigmaaldrich.com
Molecular Weight (Monomer)~13-16.5 kDa lifetein.comsigmaaldrich.com
Isoelectric Point (pI)6.8 - 7.5 avantorsciences.com
Biotin Binding Capacity4 moles of biotin per mole of protein sigmaaldrich.com
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ M wikipedia.orgthermofisher.com
Optimal pH Stability5.0 - 9.0 avantorsciences.com

Table 2: Comparison of Biotin-Binding Proteins

FeatureRecombinant StreptavidinAvidin
Source E. coli (recombinant)Chicken Egg White
Glycosylation NoYes
Isoelectric Point (pI) Near-neutral (~6.8-7.5)Basic (~10)
Non-Specific Binding LowHigher, due to glycosylation and charge
Biotin Affinity (Kd) ~10⁻¹⁴ M~10⁻¹⁵ M
Molecular Weight ~52-60 kDa~62.4 kDa
Source(s) avantorsciences.comrockland.comthermofisher.comnih.gov rockland.comthermofisher.com

Properties

formulation

Sterile Liquid formulation. The sterile solution contains 10mM K2HPO4-KH2PO4, pH 7.3.

Key on ui product background

Streptavidin is a 52.8 kDa protein purified from the bacterium Streptomyces avidinii. Streptavidin homo-tetramers have an extraordinarily high affinity for biotin (also known as vitamin B7 or vitamin H). With a dissociation constant (Kd) on the order of ≈10−14 mol/L, the binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature. Streptavidin is used extensively in molecular biology and bionanotechnology due to the streptavidin-biotin complex's resistance to organic solvents, denaturants (e.g. guanidinium chloride), detergents (e.g. SDS, Triton), proteolytic enzymes, and extremes of temperature and pH.

Key on ui product memo

Streptavidin-NC; Recombinant Streptavidin-NC

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 94.0% as determined by SDS-PAGE.

source

E.coli

storage

Streptavidin-NC although stable at 4°C for 3 weeks, should be stored below -18°C. Please prevent freeze thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Genetic Engineering and Expression Methodologies for Recombinant Streptavidin Nc

Design and Construction of Recombinant Expression Vectors

The foundation of producing a specialized Recombinant Streptavidin-NC lies in the meticulous design of its expression vector. This process involves not just inserting the gene into a plasmid but also strategically modifying it to maximize expression efficiency, facilitate purification, and impart desired functionalities.

Codon Optimization Strategies for Enhanced Heterologous Expression

When a gene from one organism, like Streptomyces avidinii, is expressed in another, such as Escherichia coli, differences in codon usage can hinder protein production. jmb.or.krasm.org E. coli has a preference for certain codons to encode specific amino acids, and the native streptavidin gene may contain "rare" codons that slow down or stall the translation process in the bacterial host. jmb.or.krnih.gov

To overcome this, codon optimization is employed. This involves synthesizing a new version of the streptavidin gene where the codons are replaced with those most frequently used in highly expressed E. coli genes, without altering the final amino acid sequence of the protein. asm.orgnih.gov Studies have demonstrated that this strategy can lead to a dramatic increase in the expression levels of recombinant streptavidin, in some cases nearly tenfold greater than the native gene. nih.gov One study reported changing the codon sequence of the streptavidin gene to be 100% consistent with E. coli's preference, which was a key step in their expression strategy. nih.gov While this boosts the quantity of protein produced, it can sometimes lead to an increase in insoluble protein aggregates, known as inclusion bodies. asm.org

Table 1: Impact of Codon Optimization on Recombinant Protein Expression

FeatureNative Gene ExpressionCodon-Optimized Gene ExpressionReference
Expression Level BaselineSignificantly higher (e.g., up to 10-fold increase) nih.gov
Protein Solubility Often solubleCan increase the proportion of insoluble inclusion bodies asm.org
Host Organism Escherichia coliEscherichia coli asm.orgnih.gov

Integration of Affinity Tags and Fusion Proteins (e.g., Maltose-Binding Protein, Histidine Tags)

To simplify the purification of this compound from the complex mixture of host cell proteins, affinity tags are commonly fused to the protein's N- or C-terminus. researchgate.netsemanticscholar.org These tags allow the protein to be selectively captured on a corresponding affinity chromatography matrix.

Histidine Tags (His-tags): A polyhistidine tag (commonly 6xHis) is a widely used small tag that binds to immobilized metal ions like nickel (Ni²⁺) or cobalt (Co²⁺). mdpi.comnih.gov This allows for efficient purification via Immobilized Metal Affinity Chromatography (IMAC). mdpi.com His-tagged proteins can be purified even under denaturing conditions, which is useful when the protein is trapped in inclusion bodies. sigmaaldrich.com

Maltose-Binding Protein (MBP): MBP is a larger fusion partner (around 42.5 kDa) that serves a dual purpose. mdpi.com It acts as an affinity tag, binding to amylose (B160209) resin for purification, and it can also significantly enhance the solubility of the target protein. nih.govmdpi.com Fusing MBP to streptavidin has been shown to be an effective strategy to prevent the formation of inclusion bodies, a common problem with streptavidin expression in E. coli. nih.govresearchgate.net In one instance, an MBP-streptavidin fusion protein was produced in a soluble form at a concentration of 537.42 mg/L. nih.gov

Strep-tag®: This system is based on a short peptide sequence (e.g., Strep-tag®II: WSHPQFEK) that binds with high specificity to a specially engineered streptavidin variant called Strep-Tactin®. fishersci.se This allows for purification under gentle, physiological conditions, which is ideal for preserving the protein's native structure and function. semanticscholar.orgfishersci.se

Table 2: Comparison of Common Affinity Tags for Recombinant Streptavidin

TagSizePrincipleAdvantagesDisadvantagesReference
His-tag Small (e.g., 6-10 amino acids)Binds to immobilized metal ions (e.g., Ni²⁺)Small size, versatile, works under denaturing conditionsPotential for non-specific binding, metal ions can affect some proteins mdpi.comnih.gov
MBP-tag Large (~42.5 kDa)Binds to amylose resinSignificantly enhances solubility, high yieldLarge size may interfere with protein function, requires protease cleavage to remove nih.govsemanticscholar.orgmdpi.com
Strep-tag®II Small (8 amino acids)Binds to engineered Strep-Tactin®High specificity, very gentle elution conditionsRequires specific Strep-Tactin® resin semanticscholar.orgfishersci.se

Rational Mutagenesis for Specific Functional Enhancements or Alterations (e.g., Trp120 Deletion for Monomeric Variants)

Beyond simple production, genetic engineering allows for the rational alteration of streptavidin's fundamental properties through site-directed mutagenesis. researchgate.net One of the most significant areas of research has been the disruption of streptavidin's stable tetrameric structure to create monomeric or dimeric variants.

The wild-type tetramer is an obligate structure, meaning it is very stable. researchgate.net A key component of this stability is the residue Tryptophan 120 (Trp120), which is contributed from an adjacent subunit to complete the biotin-binding pocket of its neighbor. google.compnas.org This inter-subunit interaction is crucial for both tight biotin (B1667282) binding and the integrity of the tetramer. google.com

By mutating or deleting Trp120, researchers can disrupt the subunit interface, leading to the formation of monomeric streptavidin (mSA). google.com However, this often comes at the cost of reduced biotin-binding affinity and stability. google.comacs.org Therefore, further rational mutations are introduced to improve the stability and affinity of the engineered monomer. acs.org For example, specific mutations have been shown to increase the melting temperature (Tₘ) of a monomer from 31°C to 47°C and improve its dissociation constant (Kₐ) from 123 nM to 38 nM. acs.org These monomeric variants are valuable in applications where the cross-linking ability of the tetramer would be problematic. researchgate.netacs.org

Selection and Optimization of Microbial Host Systems for Production

The choice of host organism and the conditions under which it is grown are critical variables that determine the success and efficiency of this compound production.

Advantages and Considerations of Escherichia coli Expression Platforms

Escherichia coli is the most widely used and preferred host for producing recombinant proteins like streptavidin for several reasons. rbmb.netjmb.or.kr It offers rapid growth, the potential for very high product yields, and is cost-effective, with well-established protocols for genetic manipulation and large-scale fermentation. jmb.or.kr Many different E. coli strains, such as BL21(DE3), are optimized specifically for protein expression. rbmb.netmdpi.com

However, there are significant challenges. E. coli lacks the cellular machinery for the post-translational modifications found in eukaryotic proteins. researchgate.net More critically for streptavidin, high-level expression often overwhelms the cell's protein folding capacity, leading to the misfolding and aggregation of the recombinant protein into dense, insoluble particles known as inclusion bodies. nih.govgbiosciences.com It has been reported that nearly 95% of streptavidin expressed in E. coli can be found in this insoluble form. nih.gov

Strategies for Mitigating Inclusion Body Formation and Enhancing Soluble Protein Yields

Overcoming the challenge of inclusion body formation is paramount for obtaining functional, soluble this compound. gbiosciences.com Several strategies can be employed, often in combination.

Lowering Growth Temperature: Reducing the culture temperature from the standard 37°C to a range of 15-30°C is a common and effective method. frontiersin.orggbiosciences.comfishersci.com Lower temperatures slow down the rates of both cell growth and protein synthesis, which can give the newly synthesized polypeptide chains more time to fold correctly, thereby reducing aggregation. frontiersin.orgsigmaaldrich.com

Reducing Inducer Concentration: In many expression systems (e.g., those using the lac promoter), protein production is triggered by an inducer like IPTG. asm.org Using a lower concentration of the inducer can decrease the rate of protein synthesis, preventing the protein from accumulating too rapidly and misfolding. frontiersin.org

Co-expression of Chaperones: Molecular chaperones are proteins that assist in the proper folding of other proteins. jmb.or.kr Co-expressing chaperone systems, such as GroEL-GroES, in the E. coli host can significantly increase the yield of soluble recombinant protein by preventing aggregation and facilitating correct folding. jmb.or.kr

Fusion with Solubility-Enhancing Tags: As mentioned previously, fusing the target protein to highly soluble partners like Maltose-Binding Protein (MBP) or Thioredoxin (Trx) is a powerful strategy. mdpi.comresearchgate.net These tags are believed to act as a sort of "molecular lifejacket," keeping the streptavidin fusion protein soluble and allowing it to fold properly. nih.govmdpi.com

Refolding from Inclusion Bodies: If inclusion body formation cannot be avoided, it is still possible to obtain active protein. This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants like 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride, and then carefully removing the denaturant to allow the protein to refold into its active conformation. nih.govgbiosciences.comresearchgate.net This process often requires extensive optimization, for example, by using methods like gradient dialysis and adding agents like arginine or proline to the refolding buffer to improve the yield of correctly folded, active protein. rbmb.netnih.gov

Inducible Expression Systems and Fermentation Parameters for Optimized Production

The efficient synthesis of this compound necessitates the use of inducible expression systems, which allow for precise control over the timing and level of protein production. This control is crucial for maximizing yield while minimizing the metabolic burden on the host organism. nih.govtandfonline.comresearchgate.net

The most widely utilized system for this purpose is the pET System. springernature.com This system employs plasmids containing the gene for Streptavidin-NC placed under the control of a strong bacteriophage T7 promoter. springernature.comnih.gov The host E. coli strain, typically a variant of BL21(DE3), contains a chromosomal copy of the T7 RNA polymerase gene, which is itself under the control of the lacUV5 promoter. springernature.com Expression is kept silent until the addition of an inducer, isopropyl β-D-1-thiogalactopyranoside (IPTG). oup.com IPTG derepresses the lac operon, leading to the synthesis of T7 RNA polymerase, which then drives high-level transcription of the target Streptavidin-NC gene. springernature.com This system is favored for its ability to achieve very high expression levels, where the target protein can constitute over 50% of the total cellular protein. springernature.com

Optimization of fermentation parameters is critical for transitioning from lab-scale expression to large-scale industrial production. This involves fine-tuning multiple variables to support high-density cell growth and maximize the volumetric yield of the recombinant protein. nih.gov Key parameters that are systematically optimized include culture medium composition, pH, temperature, dissolved oxygen (DO), and the induction strategy. frontiersin.org

Fed-batch fermentation is a common strategy employed to achieve high cell densities. citius.technology In this process, a concentrated nutrient feed is supplied to the bioreactor, allowing for controlled growth and preventing the accumulation of inhibitory byproducts like acetate (B1210297), which can occur with high initial glucose concentrations. citius.technology The optimization of the feeding strategy, often guided by kinetic models, is essential for robust production. researchgate.net

The induction phase is another critical point of control. Parameters such as the cell density at the time of induction, the concentration of the inducer (IPTG), and the post-induction temperature are carefully managed. nih.govjmb.or.kr For many recombinant proteins, a lower post-induction temperature (e.g., 18-30°C) is beneficial, as it can slow down protein synthesis, promote proper folding, and increase the proportion of soluble, active protein. brieflands.come-repository.org The optimal IPTG concentration is determined empirically to balance high-level expression with cell viability and protein solubility. e-repository.org

The table below summarizes key parameters and their typical ranges or setpoints for optimizing this compound production in E. coli.

ParameterOptimized Condition/StrategyRationale
Expression System pET System (T7 promoter)Strong, inducible, and tightly regulated expression leading to high yields. springernature.comnih.gov
Host Strain E. coli BL21(DE3) and derivativesContains inducible T7 RNA polymerase required for the pET system. nih.gov
Culture Mode Fed-batch fermentationAchieves high cell density and prevents accumulation of inhibitory byproducts. nih.govcitius.technology
Temperature Growth phase: 37°C; Induction phase: 18-30°C37°C promotes rapid growth. Lowering temperature post-induction enhances protein solubility and proper folding. jmb.or.krbrieflands.com
pH Controlled at ~7.0-7.4Maintains optimal physiological conditions for E. coli growth and protein expression.
Dissolved Oxygen (DO) Maintained at 20-50% saturationEnsures sufficient oxygen for aerobic respiration, crucial for high-density cultures. mdpi.com
Inducer IPTG (Isopropyl β-D-1-thiogalactopyranoside)Chemical inducer for the lac operon, triggering T7 RNA polymerase and target gene expression. oup.com
Induction Point Mid-to-late exponential growth phase (e.g., OD600 of 0.6-3.5)Inducing at high cell density maximizes volumetric productivity. nih.govjmb.or.kr

Genetic Stability and Maintenance of Engineered Constructs within Expression Hosts

A significant challenge in large-scale fermentation for recombinant protein production is the inherent instability of the engineered plasmids. nih.gov This instability arises primarily from the "metabolic burden" placed on the host cell. tandfonline.comresearchgate.netnih.gov The energy and resources required to replicate the high-copy-number plasmid and synthesize large quantities of a foreign protein slow the host's growth rate. researchgate.net Consequently, cells that lose the plasmid (segregational instability) or acquire mutations that disable protein expression (structural instability) can grow faster and eventually dominate the culture, leading to a sharp decline in product yield. researchgate.netucl.ac.uk

To counteract this, several strategies are employed to ensure the genetic stability and maintenance of the expression construct. The most fundamental method is the use of antibiotic selection. researchgate.net Expression plasmids are engineered to carry a gene conferring resistance to a specific antibiotic (e.g., ampicillin, kanamycin). The continuous presence of this antibiotic in the culture medium ensures that only cells that retain the plasmid can survive and proliferate. nih.gov

However, the large-scale use of antibiotics is costly and can be undesirable in certain manufacturing contexts. Therefore, more advanced strategies have been developed to enhance plasmid stability without relying solely on antibiotics. These include:

Toxin-Antitoxin (TA) Systems: Modules such as hok/sok can be incorporated into the plasmid backbone. frontiersin.org This system encodes a stable toxin and an unstable antitoxin. Cells that retain the plasmid continuously produce both, with the antitoxin neutralizing the toxin. If a daughter cell fails to inherit the plasmid, the unstable antitoxin degrades, leaving the stable toxin to kill the cell. This post-segregational killing mechanism effectively eliminates plasmid-free cells from the population. frontiersin.org

Plasmid Multimer Resolution: During replication, plasmids can form multimers, which can interfere with proper segregation into daughter cells. Incorporating a specific DNA site, such as the cer site from plasmid ColE1, allows the host cell's machinery to resolve these multimers back into monomers, promoting stable inheritance. nih.govucl.ac.uk

Host Strain Engineering: The genetic background of the host E. coli can be modified to improve plasmid maintenance. This can involve deleting genes that contribute to instability or creating auxotrophic strains that require a plasmid-encoded gene for survival in a specific minimal medium. researchgate.netacs.org

Process Optimization: Fermentation conditions can be optimized to reduce the metabolic load and selective pressure. For example, controlling the growth rate via the nutrient feed can alleviate stress on the cells, and using lower-copy-number plasmids or less aggressive promoters can also improve stability. nih.govucl.ac.uk

The following table outlines common strategies used to maintain the integrity of the this compound expression plasmid during fermentation.

StrategyMechanismExample
Antibiotic Selection An antibiotic resistance gene on the plasmid ensures survival only in media containing the corresponding antibiotic.Kanamycin or Ampicillin resistance gene. nih.gov
Toxin-Antitoxin Systems Plasmid-free segregants are killed by a stable toxin when an unstable antitoxin degrades.hok/sok system. frontiersin.org
Multimer Resolution Sites Recruits host enzymes to resolve plasmid multimers into monomers, ensuring proper segregation.cer site. nih.govucl.ac.uk
Host Strain Modification Using engineered host strains that are metabolically dependent on a plasmid gene or are inherently more stable.Auxotrophic complementation systems. researchgate.net
Controlled Expression Minimizing metabolic burden by using tightly regulated promoters and optimizing inducer levels and timing.pET system with optimized IPTG concentration. springernature.com

Advanced Purification and Refolding Strategies for Functional Recombinant Streptavidin Nc

Downstream Processing Techniques for Recombinant Streptavidin-NC Isolation

The initial recovery and purification of this compound from the cellular lysate is a critical step that dictates the final yield and purity. This process typically involves a multi-step chromatographic approach designed to separate the target protein from host cell proteins and other contaminants.

Affinity Chromatography (e.g., Iminobiotin (B1258364) Agarose (B213101), Strep-Tactin Resins)

Affinity chromatography is a powerful primary capture step that utilizes the specific binding interaction between streptavidin and a biotin-related ligand.

Iminobiotin Agarose: This is a widely used resin for streptavidin purification. Iminobiotin, a cyclic guanido analog of biotin (B1667282), exhibits a pH-dependent binding affinity for streptavidin that is significantly lower than that of biotin. thermofisher.comvwr.comgenscript.com This property is advantageous as it allows for elution under milder conditions, which helps preserve the protein's native structure and activity. thermofisher.comgenscript.com The strong interaction between streptavidin and biotin would otherwise require harsh denaturing conditions for dissociation, such as 6-8 M guanidine (B92328) hydrochloride at pH 1.5. vwr.comsigmaaldrich.com

The purification process with iminobiotin agarose involves binding at a high pH (typically above 9.5) and eluting at an acidic pH (around 4.0). thermofisher.comvwr.comgenscript.com This change in pH protonates the iminobiotin ligand, reducing its affinity and releasing the bound streptavidin. sigmaaldrich.com

Interactive Table 1: Typical Parameters for Iminobiotin Affinity Chromatography

Parameter Condition Reference
Resin Matrix 4% beaded agarose genscript.comsigmaaldrich.com
Ligand Iminobiotin thermofisher.comgenscript.com
Binding Buffer 50 mM ammonium (B1175870) carbonate or sodium borate, 0.5 M NaCl, pH 11.0 thermofisher.comsigmaaldrich.com
Elution Buffer 50 mM ammonium acetate (B1210297) or 0.1 M acetic acid, 0.5 M NaCl, pH 4.0 thermofisher.comvwr.com

| Binding Capacity | ≥ 1-12 mg streptavidin per mL of resin | thermofisher.comgenscript.com |

Strep-Tactin Resins: The Strep-Tactin® system is another advanced affinity purification method. It is based on the interaction between a short peptide tag, the Strep-tag®II, fused to the recombinant protein, and an engineered form of streptavidin called Strep-Tactin®, which is immobilized on the resin. windows.netiba-lifesciences.com This system features a high binding affinity and selectivity. windows.net Elution of the tagged protein is achieved under gentle, physiological conditions by adding a low concentration (e.g., 2.5 mM) of desthiobiotin, a biotin analog that acts as a competitor. windows.netiba-lifesciences.com For proteins with a Twin-Strep-tag®, which has a higher affinity, elution may require biotin. nih.goviba-lifesciences.com This system is highly effective for purifying a wide range of proteins while preserving their bioactivity. windows.net

Ion Exchange and Size Exclusion Chromatographic Separations

Following the initial affinity capture, subsequent polishing steps are often required to achieve high purity and remove any remaining contaminants or aggregates.

Ion Exchange Chromatography (IEC): IEC separates proteins based on their net surface charge. This technique is effective for removing host cell proteins, nucleic acids, and other charged impurities that may have co-eluted with the Streptavidin-NC during the affinity step. The choice of an anion-exchange or cation-exchange resin depends on the isoelectric point (pI) of Streptavidin-NC and the pH of the buffer system. By carefully selecting the buffer pH and ionic strength of the elution gradient, a high degree of purification can be achieved.

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size). This method is crucial for the final polishing of this compound. It effectively separates the functional streptavidin tetramers from monomers, dimers, and higher-order aggregates that may have formed during expression or refolding. google.com SEC is also a useful method for buffer exchange or for removing small molecules like desthiobiotin from the final protein preparation. iba-lifesciences.com

Comprehensive Methodologies for Protein Solubilization and Renaturation

When recombinant proteins are overexpressed in E. coli, they frequently accumulate as insoluble and non-functional aggregates known as inclusion bodies. google.comtechnologynetworks.com Recovering active protein requires a two-step process: solubilization of the aggregates using a denaturant, followed by a carefully controlled refolding process to guide the protein into its native, functional conformation. google.comtechnologynetworks.com

Dialysis-Based Refolding Protocols and Buffer System Optimization (e.g., Amino Acid Additives like Arginine, Proline)

Dialysis is a common technique for initiating protein refolding. The process involves the gradual removal of the denaturant (e.g., urea (B33335) or guanidine hydrochloride) from the solubilized protein solution by diffusion across a semi-permeable membrane into a larger volume of refolding buffer. google.comnih.gov

Research has shown that the composition of the dialysis buffer is critical for achieving high yields of correctly folded streptavidin. The addition of certain chemical additives can stabilize folding intermediates and suppress aggregation. researchgate.net A key study on recombinant streptavidin demonstrated that supplementing the dialysis buffer with specific amino acids significantly enhances the refolding outcome. nih.govrbmb.netnih.gov Specifically, the addition of 0.3 M arginine or proline to the PBS dialysis buffer resulted in refolded streptavidin with a greater biotin-binding affinity, comparable to that of commercial standard streptavidin. nih.govrbmb.net In contrast, the addition of glycine (B1666218) or cysteine was less effective. nih.govrbmb.net Novel dialysis setups, such as those employing gradual dilution, have also been shown to increase refolding yields from 45% to 75%. nih.gov

Interactive Table 2: Effect of Amino Acid Additives on Recombinant Streptavidin Refolding

Dialysis Buffer Additive (in PBS) Molar Ratio of Biotin to Streptavidin Reference
Standard Streptavidin 3.9 rbmb.net
No Additive 2.6 rbmb.net
Arginine (0.3 M) 3.9 nih.govrbmb.net
Proline (0.3 M) 3.8 nih.govrbmb.net
Glycine (0.3 M) 2.4 rbmb.net

| Cysteine (0.3 M) | 2.1 | rbmb.net |

High-Throughput Screening Approaches for Refolding Condition Identification

Identifying the optimal refolding conditions for a given protein can be a time-consuming, trial-and-error process. researchgate.net High-throughput screening (HTS) methods have been developed to accelerate this optimization. These approaches allow for the simultaneous testing of a large matrix of refolding parameters in a multi-well format (e.g., a 96-well plate). nih.gov

In a typical HTS setup, various refolding buffer conditions are screened, varying parameters such as pH, temperature, and the concentration of different additives (e.g., stabilizers, aggregation inhibitors like arginine). researchgate.netnih.gov The efficiency of refolding in each well is then assessed using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or SDS-PAGE. nih.gov This screening process can rapidly identify the most promising conditions, which can then be further optimized using Design of Experiments (DOE) software to pinpoint the ideal concentrations of critical additives, potentially increasing refolding yields by 50% to 100%. nih.gov

Analytical Assessment of Protein Purity and Oligomeric State in Recombinant Preparations

Thorough analytical characterization is essential to confirm the purity, identity, and functional integrity of the final this compound preparation. A combination of techniques is employed to assess these critical quality attributes.

The purity of the final product is commonly assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) . This technique separates proteins based on their molecular weight and can reveal the presence of any contaminating proteins. A high-purity preparation of this compound should appear as a single band at the expected molecular mass (approximately 24 kDa), with purity levels often exceeding 94%. raybiotech.com

The oligomeric state of streptavidin is directly linked to its function, as the stable tetramer is required for high-affinity biotin binding. Size Exclusion Chromatography (SEC) is the primary method used to analyze the oligomeric state of the refolded protein. google.com It separates the correctly folded tetramers from inactive monomers, dimers, and larger, undesirable aggregates.

The functional activity—the ability to bind biotin—is the ultimate measure of successful refolding. This is often quantified using a competitive binding assay . One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of a dye from the streptavidin binding site by biotin, resulting in a measurable change in absorbance. nih.gov More advanced techniques like competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) can also be used to provide detailed kinetic data on the binding affinity of the refolded streptavidin to biotin or its analogs. google.com

Interactive Table 3: Analytical Techniques for Characterizing this compound

Technique Purpose Key Finding Reference
SDS-PAGE Assesses purity and apparent molecular weight Single band at ~24 kDa; purity >94% raybiotech.comgoogle.com
Size Exclusion Chromatography (SEC) Determines oligomeric state (monomer, tetramer, aggregate) Confirmation of functional tetramer formation google.com
HABA Assay Quantifies biotin-binding capacity Molar ratio of biotin to streptavidin nih.gov

| Competitive ELISA / SPR | Measures binding affinity and kinetics | Determination of binding strength to biotin/analogs | google.com |

Electrophoretic and Chromatographic Characterization (e.g., SDS-PAGE, HPLC, FPLC)

The purity, molecular weight, and aggregation state of this compound are rigorously assessed using a combination of electrophoretic and chromatographic techniques. These methods are fundamental in verifying the quality and consistency of the purified protein, ensuring its suitability for downstream applications.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a cornerstone technique for evaluating the purity and apparent molecular weight of this compound. Under reducing and denaturing conditions, the protein is expected to migrate as a single monomeric band. The calculated molecular weight of a single, non-glycosylated this compound polypeptide chain is approximately 24 kDa. creativebiomart.netprospecbio.com However, variations can be observed depending on the specific construct, such as the presence of fusion tags which can increase the apparent molecular weight. For instance, a recombinant streptavidin fused with a Maltose-Binding Protein (MBP) tag exhibits a size of approximately 56.6 kDa. nih.gov

The analysis also distinguishes between the monomeric and tetrameric forms of the protein. When samples are not heated prior to loading on the gel, the stable tetrameric structure can often be observed. researchgate.netmptbiotechs.com High-purity preparations, as determined by SDS-PAGE, typically show a purity level of greater than 90-98%. nih.govmptbiotechs.comacris-antibodies.comabeomics.com Silver staining can be employed for higher sensitivity in detecting minor impurities and confirming the low percentage of dimers and aggregates, which is often less than 1%. creativebiomart.netacris-antibodies.com

Table 1: Representative SDS-PAGE Analysis of this compound

Sample Lane Sample Description Condition Observed Molecular Weight (kDa) Purity (%) Source
1 Molecular Weight Marker - - - researchgate.netmptbiotechs.com
2 This compound Reducing, Heated ~24 >90 creativebiomart.netprospecbio.com
3 This compound Non-reducing, Unheated Tetrameric Form >90 researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC), is employed for quantitative assessment of purity and detection of aggregates. SEC-HPLC separates molecules based on their hydrodynamic radius, providing a reliable method to confirm the tetrameric state of the protein and quantify any high-molecular-weight aggregates or lower-molecular-weight fragments. Purity levels determined by SEC-HPLC are often greater than 90% or 95%. acrobiosystems.comacrobiosystems.com

RP-HPLC is another powerful tool for assessing the purity of this compound. creativebiomart.netacris-antibodies.com This technique separates proteins based on their hydrophobicity and is highly sensitive to minor modifications or impurities, providing an orthogonal method to confirm the homogeneity of the preparation.

Table 2: Typical HPLC Characterization of this compound

Chromatographic Method Parameter Measured Typical Result Source
SEC-HPLC Purity >90% acrobiosystems.com
SEC-HPLC Aggregation Minimal to no high molecular weight peaks plos.org

Fast Protein Liquid Chromatography (FPLC)

FPLC is another critical chromatographic technique used in the characterization and purification of this compound. Anion-exchange FPLC can be utilized to assess purity based on surface charge heterogeneity. creativebiomart.netacris-antibodies.com Furthermore, size-exclusion chromatography performed on an FPLC system (e.g., using a Superose column) can determine the molecular size of the soluble, purified protein in its native state. nih.gov For example, a fusion protein of trypsin and streptavidin was determined to have a molecular weight of 39-40 kDa, indicating a monomeric state, as the trypsin domain sterically hindered the formation of the typical streptavidin tetramer. nih.gov This highlights the utility of FPLC in not only assessing purity but also in providing insights into the quaternary structure of recombinant fusion proteins.

Table 3: FPLC Analysis Findings for Streptavidin Constructs

FPLC Method Column Type Protein Construct Key Finding Source
Anion-Exchange - This compound High Purity (>90%) creativebiomart.netacris-antibodies.com

Molecular Mechanisms of Ligand Recognition and Protein Surface Interaction in Recombinant Streptavidin Nc

Biophysical Dissection of Biotin-Recombinant Streptavidin-NC Binding Dynamics

The binding of biotin (B1667282) to streptavidin is a model system for studying high-affinity protein-ligand interactions. nih.gov This interaction is characterized by a high degree of shape complementarity between the binding pocket and the biotin molecule, which is further stabilized by an extensive network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

The binding between streptavidin and biotin is marked by an extremely high association constant (K_a) and a correspondingly low dissociation constant (K_d). prospecbio.comprospecbio.com The dissociation constant is typically in the femtomolar range (~10⁻¹⁵ mol/L), signifying a nearly irreversible bond under many conditions. novateinbio.comabgenex.comprospecbio.comcellsciences.comprospecbio.com This strong affinity is a result of a very slow dissociation rate (k_off) and a rapid, though not strictly diffusion-limited, association rate (k_on). nih.govplos.org

Studies have shown that the association rate constant (k_on) is slower than what would be expected for a purely diffusion-limited reaction, with reported values in the range of 10⁵ to 10⁷ M⁻¹s⁻¹. nih.govplos.org This suggests that the binding process involves more than simple diffusion and may include conformational rearrangements upon ligand approach. The Arrhenius plots of the association rate constants show a strong temperature dependence, with large activation energies that are not characteristic of a diffusion-limited process. nih.govplos.org

Table 1: Kinetic and Affinity Constants for the Streptavidin-Biotin Interaction
ParameterTypical ValueReference
Dissociation Constant (K_d)~10⁻¹³ - 10⁻¹⁵ M prospecbio.comcellsciences.comprospecbio.comnih.govnih.gov
Association Constant (K_a)~10¹⁴ M⁻¹ novateinbio.comprospecbio.comprospecbio.com
Association Rate Constant (k_on)10⁵ - 10⁷ M⁻¹s⁻¹ nih.govplos.org
Dissociation Rate Constant (k_off)~10⁻⁴ - 10⁻⁶ s⁻¹ ualberta.ca

Site-directed mutagenesis has been instrumental in elucidating the contributions of individual amino acid residues to the high-affinity binding of biotin. Tryptophan residues, in particular, play a crucial role in forming the hydrophobic binding pocket. nih.govnih.gov

Studies involving the mutation of key tryptophan residues (Trp79, Trp108, and Trp120) to either phenylalanine (a conservative substitution) or alanine (B10760859) (a non-conservative substitution) have demonstrated their significance. researchgate.netnih.govnih.gov

W120F: Mutation of Trp120 to phenylalanine resulted in a significant reduction in binding affinity for a biotin analog, with an estimated 100-fold decrease in the association constant (Ka). nih.govnih.gov

W79A and W120A: Replacing tryptophan with alanine at positions 79 and 120 led to a drastic reduction in binding affinity, with Ka values decreasing by factors of 10⁴ to 10⁶. nih.govnih.gov Direct measurement yielded Ka values of 4.3 x 10⁷ M⁻¹ for W79A and 8.6 x 10⁶ M⁻¹ for W120A, confirming a substantial loss of binding energy. nih.govnih.gov

Other mutations have been engineered to create streptavidin variants with fewer than four functional binding sites. For instance, a combination of mutations such as N23A, S27D, and S45A can render a subunit incapable of binding biotin, allowing for the creation of monovalent or divalent streptavidin molecules for specific applications. nih.govbiorxiv.orgnih.gov

Table 2: Effect of Site-Specific Mutations on Streptavidin-Biotin Binding Affinity
MutationEffect on Binding AffinityMeasured Association Constant (K_a)Reference
W120F~100-fold decrease in K_a> 5 x 10⁹ M⁻¹ nih.govnih.gov
W79A~10⁶-fold decrease in K_a4.3 x 10⁷ M⁻¹ nih.govnih.gov
W120A~10⁷-fold decrease in K_a8.6 x 10⁶ M⁻¹ nih.govnih.gov
N23A/S27D/S45AInactivates biotin binding siteNot functional nih.govbiorxiv.orgnih.gov

Structural Allostery and Conformational Dynamics Governing Ligand Recognition

While the four biotin-binding sites in the streptavidin tetramer are considered identical and independent in terms of their intrinsic binding affinity, the binding of a ligand can induce structural changes that are transmitted between subunits. nih.govplos.org This phenomenon is described as cooperative allosterism. nih.govnih.gov

The streptavidin tetramer can be conceptualized as a "dimer of dimers". nih.govnih.gov Upon biotin binding, significant conformational changes occur, most notably the ordering of a flexible loop (L3/4) that closes over the binding pocket like a lid. nih.govmdpi.com This loop is often disordered in the apo (unbound) state but becomes structured in the holo (bound) state, sequestering the biotin molecule from the solvent and contributing to the slow dissociation rate. mdpi.com

Evidence suggests that these ligand-induced structural changes are allosterically communicated across the subunit interfaces. nih.govnih.gov While this does not appear to change the binding affinity for subsequent biotin molecules, it represents a form of structural cooperativity. nih.gov The binding of the first two biotin molecules is thought to induce the most significant structural rearrangements within the tetramer. nih.govjcu.edu Molecular dynamics simulations and experimental data suggest that this cooperativity is largely an entropic effect, related to changes in the protein's conformational entropy and the displacement of water molecules upon ligand binding. nih.govrsc.org The binding of biotin reduces the internal motions of the streptavidin tetramer, leading to a large, unfavorable change in conformational entropy that is compensated by favorable enthalpic interactions and the entropy gain from released water molecules. nih.gov

Mechanisms of Nitrocellulose Membrane Adsorption by Recombinant Streptavidin-NC

A key feature of this compound is its engineered ability to bind strongly and directly to nitrocellulose membranes. novateinbio.comabgenex.comraybiotech.com This is achieved through specific, though often proprietary, mutations that enhance its adsorption properties compared to wild-type streptavidin. bakerlab.org This enhanced binding provides a more robust and stable anchor for biotinylated molecules in applications like lateral flow immunoassays. novateinbio.combakerlab.org

The adsorption of proteins onto nitrocellulose, a polymer surface, is a complex process governed by a combination of non-covalent interactions. The primary driving forces are generally considered to be hydrophobic interactions, although electrostatic interactions can also play a role. The nitrocellulose polymer provides a porous, high-surface-area matrix to which proteins can adsorb.

The engineered "-NC" domain of the recombinant streptavidin likely contains mutations that enhance these hydrophobic and/or electrostatic interactions with the nitrocellulose surface. This results in more efficient and stable immobilization compared to the passive adsorption of regular streptavidin. bakerlab.org The kinetics of this adsorption process are typically diffusion-limited, meaning the rate at which streptavidin-NC binds to the membrane is initially governed by how quickly the protein molecules arrive at the surface. acs.org The strong binding ensures that once adsorbed, the protein is effectively and irreversibly immobilized under typical assay conditions, creating a stable platform for capturing biotinylated targets. bakerlab.org

Rational Engineering for Tunable Nitrocellulose Affinity and Orientation

The effective immobilization of streptavidin onto nitrocellulose surfaces is a critical factor in the development of sensitive and reliable bioassays, particularly in formats like lateral flow immunoassays. While wild-type streptavidin can be physically adsorbed onto nitrocellulose, the interaction is often not robust, leading to protein leaching and suboptimal performance. nih.govbakerlab.org To address these limitations, rational engineering approaches have been employed to develop this compound, a variant with specifically enhanced and tunable affinity for nitrocellulose and a controlled orientation upon binding.

The primary strategy in the rational design of this compound involves the creation of a fusion protein. bakerlab.org This engineered protein incorporates the core biotin-binding functionality of streptavidin with a distinct domain or peptide sequence that has a high affinity for nitrocellulose. researchgate.netnih.gov This design is predicated on the principle of modularity, where separate protein domains contribute distinct functions. The result is a molecule with a dedicated "anchor" for the nitrocellulose substrate and an exposed, fully functional biotin-binding site. nih.gov

Research indicates that this engineered approach leads to a significantly more robust immobilization compared to the simple adsorption of regular streptavidin. bakerlab.org In comparative studies, the mutant streptavidin demonstrates superior adsorption and remains bound to the nitrocellulose membrane even after stringent washing steps, for instance, with buffers containing detergents like Tween 20. chem-agilent.com This enhanced binding is crucial for the stability and reliability of diagnostic tests, as it ensures that the capture molecules are securely tethered to the test line. The improved adsorption of the nitrocellulose-binding mutant streptavidin results in crisper and darker test lines in lateral flow assays, indicating a higher density of functional protein. bakerlab.org

The development of this compound is a clear example of how protein engineering can be used to tune the properties of a biomolecule for a specific application. By understanding the molecular interactions between the protein and the nitrocellulose surface, researchers have rationally designed a variant with enhanced affinity and controlled orientation, leading to significant improvements in the performance of streptavidin-based diagnostic systems.

Research Findings on Streptavidin Engineering and Immobilization

FeatureWild-Type StreptavidinThis compoundRationale for Engineering
Structure TetramerMonomerTo create a fusion protein with distinct binding domains. nih.gov
Molecular Weight ~53 kDa~24 kDaThe monomeric form includes the streptavidin core and the nitrocellulose-binding domain. nih.govprospecbio.com
Biotin Binding Sites 4 per tetramer1 per monomerTo ensure optimal orientation and accessibility of the binding site. nih.gov
Nitrocellulose Binding Non-specific physical adsorptionSpecific, high-affinity binding via an engineered domainTo increase the robustness of immobilization and prevent leaching. bakerlab.orgchem-agilent.com
Orientation on Surface RandomControlled, with biotin-binding site oriented away from the surfaceTo maximize the availability of biotin-binding sites and enhance signal. nih.gov
Assay Performance Prone to lower signal and protein loss after washingStronger, crisper signals and more stable immobilizationEnhanced affinity and controlled orientation lead to a higher density of functional capture molecules. bakerlab.org

Engineering and Directed Evolution of Recombinant Streptavidin Nc Variants

Rational Design Principles for Modulating Biotin-Binding Specificity and Affinity

Rational design utilizes a deep understanding of streptavidin's three-dimensional structure to introduce specific mutations that predictably alter its function. A primary focus of this approach is to modulate the protein's binding affinity for biotin (B1667282) and its analogs. This is often achieved by targeting key amino acid residues within the biotin-binding pocket.

The binding site's architecture relies on extensive hydrogen bonding and hydrophobic interactions. plos.org A flexible loop, often referred to as L3/4, closes over the biotin molecule after it binds, acting like a lid and significantly contributing to the very slow dissociation rate. wikipedia.orgplos.org Key residues, particularly tryptophan (Trp), play a crucial role in this high-affinity interaction. Site-directed mutagenesis studies targeting Trp residues at positions 79, 108, and 120 have demonstrated their significant contribution to the binding energy. nih.govduke.edupnas.org Replacing these aromatic residues with less bulky ones, such as phenylalanine or alanine (B10760859), can systematically decrease the binding affinity. duke.edupnas.org For instance, mutating Trp120 to alanine (W120A) reduces the biotin association constant (Ka) by several orders of magnitude. pnas.org

Another strategy involves altering residues in the L3/4 loop to control the entry and exit of biotin. Replacing glycine-48 with a bulkier threonine residue (G48T) selectively reduces biotin binding affinity without significantly affecting the binding of other ligands like the Streptavidin-Binding Peptide (SBP) tag. nih.gov This principle allows for the creation of streptavidin variants with reversible biotin binding, making them suitable for applications like affinity chromatography where gentle elution is required. plos.org A mutant known as traptavidin, which features a mutation (S52G) at the base of this flexible loop, exhibits a 10-fold slower biotin off-rate, leading to an even more stable interaction, alongside increased thermal and mechanical stability. nih.govresearchgate.net

The table below summarizes the effects of specific mutations on streptavidin's binding affinity for biotin and its analogs.

Streptavidin Variant Mutation(s) Ligand Effect on Binding Affinity
W79ATryptophan-79 -> AlanineBiotinKa = 4.3 x 10⁷ M⁻¹ (Significant Decrease) pnas.org
W120ATryptophan-120 -> AlanineBiotinKa = 8.6 x 10⁶ M⁻¹ (Significant Decrease) pnas.org
W120FTryptophan-120 -> Phenylalanine2-iminobiotin~100-fold decrease in affinity vs. wild-type duke.edu
SAVSBPM18G48T / S27ABiotinKd changes to ~10⁻⁸ - 10⁻¹⁰ M (Reversible Binding) plos.orgnih.gov
TraptavidinS52G / R53DBiotin>10-fold slower dissociation rate nih.gov

Strategies for Controlled Alteration of Oligomerization States (e.g., Monomeric, Dimeric Recombinant Streptavidin)

While the tetrameric structure of wild-type streptavidin is integral to its ultra-high biotin affinity, its multivalency can be problematic in certain applications, such as cell imaging, where it can cause unwanted cross-linking of receptors. wikipedia.orgacs.org This has driven the development of streptavidin variants with controlled oligomerization states, primarily monomers and dimers.

Engineering these states requires disrupting the protein's subunit interfaces without completely abolishing its ability to fold correctly and bind biotin. Streptavidin's tetramer is essentially a dimer of dimers. pnas.org The interface between two monomers to form a stable dimer is extensive, while the interface that joins two of these stable dimers into a tetramer is weaker. pnas.org Consequently, it is easier to disrupt the dimer-dimer interface to create stable, functional dimers. pnas.org

Rational design of monomeric streptavidin is more challenging because residues from adjacent subunits contribute to each biotin-binding pocket. nih.gov Specifically, Trp120 from a neighboring subunit stabilizes the bound biotin. nih.gov Creating a stable, high-affinity monomer therefore requires extensive mutations to both disrupt subunit interfaces and compensate for the loss of these stabilizing inter-subunit interactions. nih.govacs.org Engineered monomers often exhibit reduced biotin affinity (Kd in the nanomolar range, compared to femtomolar for the tetramer), which is advantageous for applications requiring reversible binding, such as protein purification. wikipedia.orgsemanticscholar.org Mutations designed to create monomers and dimers often focus on replacing hydrophobic residues at the interfaces with charged or polar ones to induce repulsion and prevent association. pnas.org

The following table details engineered streptavidin variants with altered oligomeric states and their corresponding properties.

Variant Type Engineering Strategy Resulting Affinity (Kd) Thermal Stability (Tm)
MonomerMutations at subunit interfaces to disrupt oligomerization and improve solubility.38 nM (Improved from 123 nM in initial designs) nih.govacs.org47 °C (Increased from 31 °C) nih.govacs.org
Dimer (A/D)Cross-linking of two stability-improved monomers across the dimer-dimer interface.17 nM nih.govacs.orgHigher than monomer acs.org
Dimer (Stv-43)Deletion of a loop (G113-W120) and mutation H127D at the dimer-dimer interface.Binds biotin; requires biotin for stable folding. pnas.orgN/A

Directed Evolution Methodologies for Novel Recombinant Streptavidin-NC Functions

Directed evolution mimics the process of natural selection in the laboratory to engineer proteins with new or enhanced functions that are difficult to achieve through rational design alone. nobelprize.org This process involves generating large libraries of gene variants, expressing them, and screening for those proteins that exhibit the desired property.

Phage display and yeast surface display are powerful selection techniques that physically link a protein variant (phenotype) to the gene that encodes it (genotype). In phage display, the streptavidin variant gene is fused to a bacteriophage coat protein gene, causing the streptavidin variant to be "displayed" on the surface of the phage particle. Large libraries of phages, each displaying a different streptavidin mutant, can be screened by exposing them to a target molecule (e.g., a biotin analog) immobilized on a surface. Phages displaying variants that bind the target are captured, while non-binders are washed away. The captured phages are then used to infect bacteria to produce more copies, and the process is repeated for several rounds to enrich for the best binders. researchgate.net This method has been successfully used to identify peptide ligands that bind to streptavidin, often containing a consensus His-Pro-Gln (HPQ) motif. frontiersin.org

Yeast surface display operates on a similar principle, where the streptavidin variant is expressed and anchored to the outer surface of a yeast cell. This allows for quantitative screening of binding affinity using fluorescence-activated cell sorting (FACS), enabling fine discrimination between variants with slightly different binding strengths. researchgate.net

In vitro compartmentalization (IVC) is a high-throughput screening method that allows for the exploration of exceptionally large libraries (up to 10¹⁰ variants). nih.govuu.nl The technique involves creating a water-in-oil emulsion, where each aqueous microdroplet acts as a tiny reaction vessel, typically containing no more than one gene. cam.ac.ukuu.nl Inside each droplet, the gene is transcribed and translated into its corresponding protein variant. This ensures that the protein's activity (phenotype) is directly linked to its gene (genotype) within the same compartment. nih.gov

This method has been used to evolve streptavidin variants with altered specificity. nih.gov For example, IVC was employed to select for streptavidin mutants that bind more tightly to desthiobiotin, a biotin analog. nih.govnih.gov The selection process identified variants that bind desthiobiotin with an affinity similar to the wild-type protein but with off-rates nearly 50 times slower, resulting in a much more stable complex. nih.govnih.gov Other high-throughput platforms have also been developed to screen libraries of binding proteins in assembled material contexts, which is crucial for developing better biosensors. acs.orgnih.gov

A major goal of streptavidin engineering is to create variants that bind to molecules other than biotin, thereby expanding its utility. Directed evolution has been instrumental in achieving this. By screening libraries against non-biotin targets, researchers have successfully isolated streptavidin variants with new binding specificities.

One notable success is the evolution of streptavidin to bind synthetic peptide ligands. Phage display screens have identified various peptide sequences that can bind to the biotin-binding pocket of streptavidin. frontiersin.org The most well-known is the HPQ (His-Pro-Gln) motif, which was found in peptides selected from both linear and cyclic peptide libraries. frontiersin.orgacs.org

Furthermore, structure-guided design combined with evolution has led to streptavidin mutants that specifically recognize artificial biotin analogs that are not found in nature. researchgate.net For instance, a variant was developed that binds exclusively to a newly designed iminobiotin (B1258364) analog and has no affinity for natural biotin species. researchgate.net This creates an orthogonal binding pair that can be used in complex biological environments without interference from endogenous biotin. Directed evolution has also been applied to artificial metalloenzymes built on the streptavidin scaffold, optimizing them for reactions like olefin metathesis and transfer hydrogenation within cells. acs.org

Methodological Applications of Recombinant Streptavidin Nc in Advanced Biomedical Research

Fabrication of Advanced Immobilization Platforms

The robust and specific interaction between Recombinant Streptavidin-NC and biotinylated molecules serves as a cornerstone for the fabrication of advanced immobilization platforms. This versatility allows for the stable anchoring of a wide range of biomolecules to solid supports, facilitating the development of sensitive and specific detection systems.

Surface Functionalization for Biosensor Development and Sensing Architectures

One common approach involves the initial functionalization of a sensor surface, for instance, a gold or silicon-based substrate, with a biotinylated self-assembled monolayer (SAM). Subsequent incubation with this compound creates a streptavidin-coated surface ready for the capture of any biotinylated probe. This modular approach allows for a universal platform that can be adapted for the detection of various analytes.

Detailed research findings:

Studies have demonstrated the successful immobilization of streptavidin on surfaces like silicon carbide (SiC) for the development of electronic biosensors. nist.gov The process typically involves activating the surface, followed by silanization to introduce amine groups, biotinylation, and finally immobilization of streptavidin. nist.gov Characterization techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) are used to confirm the successful stepwise functionalization of the surface. For example, AFM imaging reveals a granular surface with spherical structures approximately 4.5 nm in height after streptavidin immobilization, consistent with the dimensions of the protein. nist.gov

Surface Modification StepKey Reagents/ProcessPurposeExpected Outcome/Characterization
Surface Activation Piranha solution (H₂SO₄/H₂O₂)To clean and hydroxylate the surface.Increased surface hydrophilicity.
Silanization 3-aminopropyltriethoxysilane (APTES)To introduce primary amine groups for further functionalization.Formation of an amine-terminated monolayer.
Biotinylation NHS-ester of biotin (B1667282)To create a biotinylated surface for streptavidin binding.Covalent attachment of biotin molecules.
Streptavidin Immobilization This compoundTo create a high-affinity capture layer for biotinylated probes.Formation of a stable streptavidin layer.

Creation of Protein and Nucleic Acid Microarrays for High-Throughput Analysis

Protein and nucleic acid microarrays are powerful tools for the high-throughput analysis of complex biological samples. This compound plays a crucial role in the fabrication of these arrays by providing a reliable method for immobilizing biotinylated probes onto a solid support. The high binding capacity and low non-specific binding of streptavidin-coated surfaces contribute to the high signal-to-noise ratio of the resulting microarrays.

The manufacturing process of such microarrays typically involves spotting biotinylated proteins or nucleic acids onto a streptavidin-activated slide. This method ensures that the immobilized molecules are presented in a consistent and accessible manner, which is critical for reproducible and quantitative analysis. The inherent stability of the streptavidin-biotin interaction ensures that the probes remain attached to the surface even during stringent washing steps.

Detailed research findings:

The use of streptavidin-coated slides is a well-established method for the production of protein and DNA microarrays. arrayit.com The protocol involves the printing of biotinylated samples onto the streptavidin-coated surface, followed by blocking, hybridization with a fluorescently labeled target, washing, and scanning. arrayit.com The performance of these microarrays is often evaluated based on their signal intensity, spot morphology, and background noise. For instance, a study on protein microarrays for detecting protein-protein interactions might involve spotting a library of biotinylated "bait" proteins and probing with a fluorescently labeled "prey" protein. The resulting fluorescence pattern would reveal specific interactions.

Microarray Fabrication StepDescriptionPurposePerformance Metric
Surface Preparation Glass slides coated with a uniform layer of this compound.To provide a high-capacity binding surface for biotinylated probes.Surface uniformity and streptavidin activity.
Probe Immobilization Printing of biotinylated proteins or nucleic acids using a microarrayer.To create an ordered array of capture molecules.Spot size and morphology consistency.
Blocking Incubation with a blocking buffer (e.g., BSA).To minimize non-specific binding of the target molecule to the surface.Low background fluorescence.
Target Hybridization/Binding Incubation with a fluorescently labeled sample.To allow the target molecules to bind to their specific capture probes.High signal intensity at specific spots.
Washing and Scanning Removal of unbound target and imaging of the microarray.To remove background noise and acquire data.High signal-to-noise ratio.

Integration into Nanobiotechnology Constructs as a Molecular Building Block

In the field of nanobiotechnology, this compound serves as a versatile molecular building block for the assembly of complex nanoscale structures. nih.gov Its ability to connect biotinylated components with high precision and stability is exploited in the construction of DNA origami, nanoparticle assemblies, and targeted drug delivery systems. nih.govwikipedia.org The tetrameric nature of streptavidin, with its four biotin-binding sites, allows for the crosslinking of multiple biotinylated elements, enabling the formation of intricate and functional nanoarchitectures. nih.gov

The use of streptavidin in DNA origami, for example, allows for the precise positioning of proteins and nanoparticles on a self-assembled DNA scaffold. nih.gov This has applications in single-molecule studies, nanoelectronics, and the development of nanorobots. wikipedia.orgnih.gov

Detailed research findings:

Research in DNA nanotechnology has demonstrated the ability to create high-density arrays of streptavidin on DNA origami nanostructures. nih.gov By designing DNA origami with precisely spaced biotinylated staple strands, researchers can control the arrangement of streptavidin molecules with nanometer precision. nih.gov Atomic force microscopy is often used to visualize these assemblies and confirm the successful and ordered binding of streptavidin. Studies have shown that factors such as the spacing between biotin modifications and the length of the linker arm can influence the efficiency of streptavidin binding. rsc.org

Nanoconstruct ComponentRole of this compoundExample ApplicationKey Performance Indicator
DNA Origami Acts as a molecular adapter to position biotinylated molecules on the DNA scaffold.Single-molecule force spectroscopy.High binding yield and precise spatial arrangement.
Nanoparticle Assembly Crosslinks biotinylated nanoparticles to form larger, ordered structures.Development of plasmonic biosensors.Control over inter-particle distance and assembly size.
Targeted Drug Delivery Links biotinylated targeting ligands to biotinylated drug carriers.Cancer therapy.Specificity of targeting and stability of the construct.

Strategies for Bioconjugation and Directed Molecular Labeling

The specific and high-affinity interaction of this compound with biotin is fundamental to various bioconjugation and molecular labeling strategies. These techniques are pivotal for the detection, purification, and tracking of biomolecules in complex biological systems.

Development of Site-Specific Bioconjugation Chemistries

Site-specific bioconjugation aims to attach labels or other molecules to a specific site on a protein, ensuring homogeneity and preserving the protein's function. While the streptavidin-biotin interaction itself is a form of non-covalent conjugation, chemical methods are employed to create stable, covalent linkages between streptavidin and other molecules.

Recent advancements have focused on developing chemistries that target specific amino acid residues or engineered tags on recombinant streptavidin. For example, the introduction of a unique cysteine residue allows for site-specific modification with maleimide-functionalized molecules. Another approach utilizes enzymatic methods, such as sortase-mediated ligation, to attach a peptide tag to streptavidin, which can then be specifically recognized and labeled. researchgate.net

Detailed research findings:

Enzymatic methods have been shown to be highly effective for the site-specific conjugation of streptavidin. A study utilizing sortase A, a transpeptidase, demonstrated the successful conjugation of a streptavidin-LPETG motif with a glycine-appended green fluorescent protein (GFP). researchgate.net The resulting streptavidin-GFP conjugate was shown to be homogenous and retained both the biotin-binding activity of streptavidin and the fluorescence of GFP. researchgate.net This approach offers a significant advantage over random chemical conjugation methods, which can lead to a heterogeneous product with compromised activity.

Conjugation StrategyDescriptionAdvantageExample Application
Cysteine-Maleimide Chemistry A unique cysteine residue is introduced into the recombinant streptavidin, which reacts specifically with a maleimide-functionalized label.High specificity and stable covalent bond formation.Labeling with fluorescent dyes for imaging.
Sortase-Mediated Ligation An enzyme, sortase A, is used to covalently link a streptavidin-LPXTG motif to a glycine-terminated molecule.Site-specific and homogenous conjugation under mild conditions.Creation of functional protein-streptavidin fusions.
Click Chemistry An azide (B81097) or alkyne group is incorporated into streptavidin, which then reacts with a complementary click-functionalized molecule.High efficiency and bio-orthogonality.Surface immobilization and nanoparticle functionalization.

Application in Multiplexed Molecular Detection Systems

Multiplexed molecular detection systems allow for the simultaneous measurement of multiple analytes in a single sample, offering significant advantages in terms of throughput, cost, and sample consumption. This compound is a key component in many of these platforms, often used for signal amplification and the capture of biotinylated detection probes.

In assays such as multiplexed ELISAs or bead-based assays, a capture antibody for each analyte is immobilized on a distinct location or a uniquely identifiable bead. After incubation with the sample, a biotinylated detection antibody specific for each analyte is added, followed by the addition of a streptavidin-conjugated reporter molecule, such as an enzyme or a fluorophore. This "sandwich" format allows for the highly sensitive and specific detection of multiple targets simultaneously.

Detailed research findings:

The biotin-streptavidin system is a widely used signal amplification strategy in immunoassays. rsc.org A chemiluminescent immunoassay for the detection of chicken interferon-γ demonstrated a 415-fold increase in the detection limit when using a biotin-streptavidin signal amplification approach compared to conventional methods. rsc.org In a multiplexed format, this amplification strategy can be applied to each analyte, enabling the sensitive detection of a panel of biomarkers. For instance, a multiplexed electrochemical immunoassay using streptavidin-nanogold conjugates for signal amplification achieved detection limits in the picogram per milliliter range for cancer biomarkers. nih.gov

Multiplexing PlatformRole of this compoundSignal Amplification MechanismExample Analytes
Planar Microarrays Captures biotinylated detection antibodies at specific locations on the array.Enzymatic (e.g., HRP) or fluorescent signal generation.Cytokines, growth factors.
Bead-Based Assays (e.g., Luminex) Binds to biotinylated detection antibodies on the surface of spectrally coded beads.Phycoerythrin (PE) fluorescence.Single nucleotide polymorphisms (SNPs), proteins.
Electrochemical Arrays Part of a detection complex that catalyzes an electrochemical reaction or provides a redox-active label.Nanoparticle-mediated signal enhancement.Cancer biomarkers, pathogens.

Advanced Affinity Purification Techniques for Macromolecules

The exceptionally high affinity of the streptavidin-biotin interaction (with a dissociation constant, Kd, in the range of 10-14 M) forms the basis of powerful affinity purification strategies. prospecbio.com By tagging a macromolecule of interest with biotin, researchers can selectively capture it from complex biological mixtures using an immobilized streptavidin matrix. This compound, when immobilized on a solid support, serves as a robust anchor for these purification methods.

Advanced affinity purification techniques leveraging this compound often involve the use of biotinylated baits to isolate specific binding partners. This approach is particularly valuable for the purification of low-abundance proteins or protein complexes. The strength of the streptavidin-biotin bond allows for stringent washing steps to remove non-specific binders, resulting in a highly purified sample. However, the stability of this complex also presents a challenge for the elution of the captured molecules. Harsh denaturing conditions are often required to break the interaction, which may not be suitable for downstream applications that require the native conformation of the purified macromolecule. nih.gov To address this, various elution strategies have been developed, as detailed in the table below.

Elution MethodReagentsConditionsEfficacyReference
Denaturing Elution 8 M Guanidine-HCl, pH 1.5Incubation at room temperatureHigh, but denatures the protein nih.gov
Competitive Elution Excess free biotinHigh concentrations of biotin, often at elevated temperaturesModerate to high, depends on the affinity of the tagged protein nih.govfishersci.co.uk
Cleavable Linkers Specific chemical or enzymatic cleavage agentsDependent on the linker used (e.g., DTT for disulfide bonds, specific proteases)High, preserves the native state of the eluted proteinN/A
pH Shift Low pH buffers (e.g., glycine-HCl, pH 2.5)Brief incubation followed by neutralizationModerate, may cause some denaturation fishersci.co.uk

This table provides an overview of common elution strategies used in streptavidin-based affinity chromatography. The choice of method depends on the specific application and the nature of the purified macromolecule.

One notable application of this technique is the isolation of DNA-protein complexes. A biotinylated DNA probe containing a specific sequence can be incubated with a cell lysate. The DNA and any proteins bound to it can then be efficiently pulled down using streptavidin-agarose beads. This method has been successfully used to enrich and identify transcription factors and other DNA-binding proteins. nih.gov

Elucidation of Protein-Protein and Protein-Nucleic Acid Interactions in Complex Systems

This compound is instrumental in the study of intricate molecular interactions within biological systems. Pull-down assays, a form of in vitro affinity purification, are a common method to investigate protein-protein and protein-nucleic acid interactions. springernature.comfishersci.co.uk

In a typical pull-down assay to study protein-protein interactions, a biotinylated "bait" protein is immobilized on streptavidin-coated beads. This complex is then incubated with a cell lysate containing potential "prey" proteins. If a prey protein interacts with the bait, it will be captured and subsequently detected by methods such as Western blotting. nih.govnih.gov This technique is invaluable for confirming suspected interactions and for screening for novel binding partners.

Similarly, to study protein-nucleic acid interactions, a biotinylated DNA or RNA probe serves as the bait. This probe is incubated with a nuclear extract or purified proteins, and the resulting complexes are captured on streptavidin-coated beads. springernature.com This method, often referred to as a streptavidin-agarose pulldown assay, allows for the identification and characterization of proteins that bind to specific nucleic acid sequences. nih.gov

A more advanced technique for quantifying these interactions in real-time is Bio-layer Interferometry (BLI). In a BLI experiment, a biotinylated DNA or protein is immobilized on a streptavidin-coated biosensor. The binding of an analyte (protein or nucleic acid) to the immobilized ligand is then measured, providing kinetic data such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). nih.gov

Interaction Study TechniqueBait MoleculePrey Molecule(s)Detection MethodKey Information Obtained
Streptavidin Pull-Down Assay Biotinylated ProteinInteracting ProteinsWestern Blot, Mass SpectrometryIdentification of binding partners
Streptavidin-Agarose Pulldown Biotinylated DNA/RNADNA/RNA-binding ProteinsWestern Blot, Mass SpectrometryIdentification of proteins binding to a specific nucleic acid sequence
Bio-layer Interferometry (BLI) Biotinylated Protein/Nucleic AcidInteracting Protein/Nucleic AcidOptical InterferenceBinding kinetics (ka, kd, KD)
Electrophoretic Mobility Shift Assay (EMSA) Labeled Nucleic Acid ProbeDNA/RNA-binding ProteinsAutoradiography, ChemiluminescenceDetection of protein-nucleic acid complex formation and binding affinity

This table summarizes key techniques that utilize the streptavidin-biotin interaction for studying molecular interactions.

The Electrophoretic Mobility Shift Assay (EMSA) is another powerful technique for studying protein-nucleic acid interactions. nih.govnih.gov While not directly reliant on streptavidin for the core principle of mobility shift, the use of biotinylated probes detected with streptavidin-enzyme conjugates offers a sensitive, non-radioactive alternative for visualization.

Development of Novel Formats for Immunological Research Assays (e.g., Advanced ELISA Formats, Western Blotting Methodologies)

The unique properties of this compound, particularly its ability to bind to nitrocellulose, have been leveraged to develop more sensitive and robust immunological assays. mdpi.combakerlab.org

Advanced ELISA Formats:

In Enzyme-Linked Immunosorbent Assays (ELISAs), streptavidin-coated microplates offer a versatile platform for capturing biotinylated molecules. researchgate.net This approach provides several advantages over direct adsorption of antigens or antibodies to the plate surface, including better orientation of the captured molecule and potentially higher sensitivity. biomat.it High-sensitivity streptavidin-coated plates have been developed that can detect protein concentrations of less than 1 ng/mL. anptinc.com The use of a biotinylated capture antibody followed by detection with a streptavidin-enzyme conjugate is a common strategy in sandwich ELISAs to enhance signal amplification. antibody-creativebiolabs.com The strong interaction ensures efficient capture of the analyte, leading to improved assay performance.

A study comparing a standard streptavidin anchor to a nitrocellulose-binding mutant streptavidin (analogous to Streptavidin-NC) in a lateral flow assay demonstrated a significant improvement in signal intensity with the mutant protein. bakerlab.org This highlights the advantage of the nitrocellulose-binding property for assays performed on this solid support.

FeatureStandard StreptavidinNitrocellulose-Binding Streptavidin (e.g., Streptavidin-NC)
Binding to Nitrocellulose Relies on passive adsorptionEngineered for enhanced binding
Signal Intensity in Lateral Flow Assay LowerSignificantly higher
Assay Performance GoodEnhanced

This table compares the performance of standard streptavidin with a nitrocellulose-binding mutant in a lateral flow assay format, demonstrating the benefits of the engineered protein.

Advanced Western Blotting Methodologies:

In Western blotting, the detection of biotinylated proteins or the use of biotinylated secondary antibodies followed by a streptavidin-enzyme conjugate is a widely used strategy for signal amplification. This compound's inherent ability to bind to nitrocellulose membranes can further enhance the signal-to-noise ratio in these assays. mdpi.com

A significant advancement in Western blotting sensitivity has been achieved through the use of streptavidin conjugated to poly-horseradish peroxidase (PolyHRP). This approach can increase the sensitivity of detection by as much as 110-fold compared to traditional methods. nih.govnih.gov For instance, in the detection of troponin I in rat heart lysates, the traditional method had a detection limit of ≥ 2μg of lysate, whereas the streptavidin-PolyHRP method could detect the protein in as little as ≥ 50ng of lysate. nih.govnih.gov This enhanced sensitivity is crucial for the detection of low-abundance proteins.

Detection MethodTarget ProteinDetection LimitFold Increase in SensitivityReference
Traditional Western Blot Troponin I≥ 2 µg- nih.govnih.gov
Streptavidin-PolyHRP Western Blot Troponin I≥ 50 ng~40-fold (based on lysate amount) nih.govnih.gov
Streptavidin-PolyHRP vs. Traditional GeneralUp to 110-fold110 nih.govnih.gov

This table illustrates the significant improvement in Western blotting sensitivity achieved by using streptavidin-PolyHRP conjugates.

The use of enhanced chemiluminescence (ECL) substrates in conjunction with streptavidin-HRP conjugates further boosts the signal, allowing for the detection of minute amounts of target protein. nih.govbosterbio.com The combination of this compound's properties with these advanced detection reagents provides researchers with powerful tools for highly sensitive and specific protein analysis.

Advanced Characterization Techniques for Recombinant Streptavidin Nc

Spectroscopic Analysis of Conformational Changes (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a powerful technique to monitor conformational changes in proteins, including Recombinant Streptavidin-NC. The intrinsic fluorescence of tryptophan and tyrosine residues within the protein is sensitive to the local environment. Changes in the emission spectra, such as a shift in the wavelength of maximum emission or a change in fluorescence intensity, can indicate alterations in the protein's tertiary structure upon binding to biotin (B1667282) or interacting with other molecules.

For instance, the binding of biotin to streptavidin is known to cause a quenching of the intrinsic tryptophan fluorescence, which can be used to study the binding mechanism and stoichiometry. In the case of this compound, fluorescence spectroscopy could be employed to investigate conformational changes that may occur upon its adsorption to a nitrocellulose membrane. Such studies would be critical to ensure that the protein retains its biotin-binding competency after immobilization.

Furthermore, extrinsic fluorescent probes can be used to label this compound and study its conformational dynamics through techniques like Fluorescence Resonance Energy Transfer (FRET). By labeling the protein and a binding partner with a donor-acceptor fluorophore pair, FRET can provide distance information and monitor dynamic events such as the association and dissociation of the biotin-streptavidin complex.

A summary of potential fluorescence spectroscopy applications for this compound is presented in the table below.

TechniqueApplication for this compoundExpected Outcome
Intrinsic FluorescenceMonitoring conformational changes upon biotin binding and immobilization on nitrocellulose.Spectral shifts and intensity changes indicating alterations in the local environment of tryptophan and tyrosine residues, confirming structural integrity and function.
Extrinsic FluorescenceLabeling with environmentally sensitive dyes to probe surface hydrophobicity and conformational stability under different buffer conditions.Information on the stability of the protein fold and the exposure of hydrophobic patches, which can influence non-specific binding in assays.
FRETStudying the dynamics of the biotin-binding event and potential conformational changes induced by the nitrocellulose-binding domain.Real-time measurement of distances between specific sites on the protein, providing insights into the mechanics of binding and the influence of the NC-binding modification.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that allow for the real-time analysis of biomolecular interactions. These methods are invaluable for characterizing the binding kinetics and affinity of this compound with biotin and biotinylated molecules.

In a typical SPR or BLI experiment, this compound would be immobilized on the sensor surface, and a solution containing the biotinylated analyte would be flowed over the surface. The binding of the analyte to the immobilized streptavidin results in a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the association and dissociation phases of the binding curve, key kinetic parameters can be determined.

Given that this compound is designed for nitrocellulose surfaces, a specialized experimental setup could involve coating the sensor chip with nitrocellulose before immobilizing the protein. This would provide a more biologically relevant context for studying its interaction with biotinylated targets.

The kinetic parameters for the streptavidin-biotin interaction are well-established and serve as a benchmark for evaluating the performance of this compound. Any significant deviations from the expected values might indicate alterations in the binding pocket or steric hindrance due to the nitrocellulose-binding modification.

Below is a table summarizing the kinetic parameters that can be obtained from SPR and BLI analysis.

ParameterDescriptionTypical Values for Streptavidin-Biotin Interaction
Association Rate Constant (ka)The rate at which the analyte binds to the immobilized ligand.10^7 M⁻¹s⁻¹
Dissociation Rate Constant (kd)The rate at which the analyte-ligand complex dissociates.10⁻⁴ s⁻¹
Equilibrium Dissociation Constant (KD)The ratio of kd to ka, representing the affinity of the interaction. A lower KD value indicates a higher affinity.10⁻¹⁴ to 10⁻¹⁵ M

Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy and Imaging

Atomic Force Microscopy (AFM) is a versatile technique that can be used for both imaging and manipulating single molecules. In the context of this compound, AFM can be employed to visualize the protein immobilized on a nitrocellulose surface at the nanoscale. This can provide information on the protein's distribution, orientation, and oligomeric state upon binding to the membrane.

Furthermore, AFM-based single-molecule force spectroscopy (SMFS) can be used to probe the mechanical properties of the streptavidin-biotin bond. In a typical SMFS experiment, a biotinylated molecule is attached to the AFM tip, and the tip is brought into contact with an immobilized this compound molecule. As the tip is retracted, the force required to rupture the bond is measured. These measurements provide insights into the strength and stability of the interaction under mechanical stress.

SMFS studies on wild-type streptavidin have revealed that the unbinding force is dependent on the loading rate, providing information about the energy landscape of the interaction. Similar studies on this compound could reveal whether the nitrocellulose-binding modification affects the mechanical stability of the biotin-binding pocket.

The following table outlines the key information that can be obtained from AFM studies of this compound.

AFM ModeApplication for this compoundKey Findings
ImagingVisualization of this compound on a nitrocellulose substrate.Information on protein aggregation, surface coverage, and orientation, which are critical for the performance of nitrocellulose-based assays.
Single-Molecule Force SpectroscopyMeasurement of the unbinding force between a single this compound molecule and a biotinylated probe.Determination of the bond strength and kinetic off-rate under an applied force, providing insights into the mechanical stability of the complex. nih.govmit.edu

Mass Spectrometry for Molecular Mass Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an essential tool for the precise determination of the molecular mass of proteins and the identification of any post-translational modifications (PTMs). For this compound, MS analysis is critical to confirm that the protein has been expressed and purified correctly and to verify its primary structure.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques used for protein analysis. High-resolution mass spectrometers can provide accurate mass measurements that can confirm the expected molecular weight of the this compound monomer. Any deviation from the theoretical mass could indicate unexpected PTMs, proteolytic degradation, or incomplete removal of the affinity tag used during purification.

Tandem mass spectrometry (MS/MS) can be used to sequence the protein and map any PTMs. This is particularly important for this compound, as the engineering process to introduce the nitrocellulose-binding domain might inadvertently lead to modifications that could affect its function. Since this compound is produced in E. coli, it is expected to be non-glycosylated. lcms.com

A summary of the applications of mass spectrometry for the characterization of this compound is provided in the table below.

MS TechniqueApplication for this compoundInformation Obtained
ESI-MS / MALDI-MSAccurate molecular mass determination of the intact protein.Confirmation of the expected molecular weight of the monomeric this compound and detection of any mass discrepancies. researchgate.net
Peptide Mass FingerprintingIdentification of the protein by comparing the masses of its tryptic peptides to a theoretical digest.High-confidence identification of the protein and confirmation of its primary sequence.
Tandem MS (MS/MS)Sequencing of individual peptides to confirm the amino acid sequence and identify the precise location of any PTMs.Verification of the engineered nitrocellulose-binding domain and absence of unintended modifications.

High-Resolution Structural Determination (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

High-resolution structural determination techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of the three-dimensional structure of this compound. These techniques are fundamental to understanding how the protein functions and how the nitrocellulose-binding modification might influence its structure and biotin-binding capabilities.

X-ray crystallography has been extensively used to solve the structure of wild-type streptavidin in both its apo and biotin-bound forms. pnas.orgnih.govbohrium.com These structures have been instrumental in elucidating the molecular basis of the high-affinity biotin-streptavidin interaction. pnas.orgnih.govbohrium.com To perform X-ray crystallography on this compound, the protein would first need to be crystallized, which can be a challenging process. A successfully solved crystal structure would reveal the precise conformation of the biotin-binding pocket and the structure of the engineered nitrocellulose-binding domain.

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for proteins that are difficult to crystallize. Recent studies have demonstrated the feasibility of determining the structure of streptavidin at near-atomic resolution using cryo-EM. researchgate.netrcsb.orgrcsb.org This technique could be particularly advantageous for studying this compound in complex with a fragment of nitrocellulose, providing direct insights into the binding mechanism.

The table below compares the two high-resolution structural determination techniques for the analysis of this compound.

TechniqueAdvantages for this compound AnalysisChallenges
X-ray CrystallographyCan provide very high-resolution atomic structures, revealing fine details of the biotin-binding site and the engineered domain. pnas.orgnih.govbohrium.comRequires the growth of well-ordered crystals, which can be a major bottleneck. The crystallization process may also influence the protein's conformation. pnas.orgnih.govbohrium.com
Cryo-Electron MicroscopyDoes not require crystallization, allowing the protein to be studied in a more native-like state. Can potentially visualize the complex with nitrocellulose. researchgate.netrcsb.orgrcsb.orgAchieving high resolution can be challenging for smaller proteins. The sample preparation and data processing can be complex. researchgate.netrcsb.orgrcsb.org

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling and molecular dynamics (MD) simulations are powerful tools for complementing experimental data and providing a dynamic view of protein structure and function. These methods can be used to build a structural model of this compound and to simulate its behavior over time at an atomic level.

MD simulations can then be used to study the conformational dynamics of the protein in solution, its interaction with biotin, and its binding to a simulated nitrocellulose surface. These simulations can provide insights into the flexibility of the protein, the stability of the biotin-streptavidin complex, and the key residues involved in the interaction with nitrocellulose. By comparing simulations of wild-type streptavidin and this compound, it would be possible to identify any dynamic changes induced by the engineering.

Key applications of computational modeling and MD simulations for this compound are summarized in the table below.

Computational MethodApplication for this compoundPotential Insights
Homology ModelingBuilding a 3D structural model of this compound based on existing streptavidin structures.A predictive model of the protein's structure that can guide further experimental work and provide initial hypotheses about its function.
Molecular Dynamics SimulationsSimulating the dynamic behavior of this compound in different environments (e.g., in solution, with biotin, on a nitrocellulose surface). acs.orgnih.govUnderstanding of the protein's flexibility, the mechanism of biotin binding, and the molecular basis of the interaction with nitrocellulose. acs.orgnih.gov
Docking SimulationsPredicting the binding mode of biotin to this compound and the interaction of the engineered domain with nitrocellulose.Identification of key interacting residues and the preferred orientation of the protein on the nitrocellulose surface.

Future Directions and Emerging Research Avenues for Recombinant Streptavidin Nc

Integration with Novel Biomaterials and Nanostructured Interfaces

The development of advanced biomaterials and nanostructured surfaces presents a significant opportunity for the application of Recombinant Streptavidin-NC. Its inherent stability and specific binding properties make it an ideal candidate for creating functionalized surfaces and hybrid materials.

Researchers are exploring the use of streptavidin as a molecular building block to link biotinylated molecules, such as DNA, to create nanoscale devices and structures. nih.gov This includes the assembly of single-walled carbon nanotube scaffolds, demonstrating its utility in the growing field of nanobiotechnology. nih.gov The integration with self-assembled monolayers (SAMs) is another promising area. Studies using techniques like the quartz crystal microbalance with dissipation have followed the real-time formation and reorganization of streptavidin layers on biotinylated SAMs. nih.gov This research provides critical insights into the kinetics of bioconjugation at solid-liquid interfaces, which is essential for designing stable and efficient biosensing platforms. nih.gov Furthermore, the ability to create protein-network materials that mimic native biological tissues, such as tissue-engineered scaffolds, is being investigated using multi-arm streptavidin designs. biorxiv.org

Research AreaKey FindingsPotential Impact
Nanostructured Scaffolds Streptavidin can act as a linker for biotinylated DNA to assemble carbon nanotubes. nih.govDevelopment of advanced nanoscale electronic and biomedical devices.
Self-Assembled Monolayers (SAMs) Real-time tracking shows a two-stage process of streptavidin binding and subsequent film reorganization. nih.govImproved design of highly sensitive and stable biosensors.
Protein-Network Materials Multi-arm streptavidin nanohubs can form stable, hydrogel-like materials resembling those formed by chemical bonds. biorxiv.orgCreation of novel biomaterials for tissue engineering and regenerative medicine.

Rational Design of Orthogonal Binding Systems and Non-Natural Amino Acid Incorporation

To expand the molecular toolkit beyond the natural streptavidin-biotin interaction, researchers are focusing on creating novel binding specificities. This involves the rational design of "orthogonal" systems, where a modified streptavidin molecule binds to a modified, non-natural ligand, without cross-reacting with their wild-type counterparts. Computational design methods are being used to guide site-directed mutagenesis of both binding partners to create these new, highly specific pairs. nih.gov This approach could lead to the development of synthetic cellular signaling networks and improved biosensors with reduced off-target effects. nih.gov

A parallel and powerful strategy is the incorporation of non-natural amino acids (nnAAs) into the streptavidin structure. nih.govnih.gov This technique allows for the introduction of unique chemical functionalities, such as fluorophores, cross-linkers, or bioorthogonal handles, at specific sites within the protein. nih.govacs.org For example, fluorescent nnAAs have been incorporated into streptavidin to create sensitive biotin (B1667282) detectors where the fluorescence signal changes upon binding. nih.gov The incorporation of nnAAs is achieved by engineering the cell's translational machinery, using an evolved aminoacyl-tRNA synthetase/tRNA pair to recognize a specific codon (often a stop codon) and insert the desired nnAA during protein synthesis. labome.com

TechniqueDescriptionApplication in Streptavidin-NC
Rational Design Using computational methods to predict mutations that create novel, specific binding pairs. nih.govEngineering Streptavidin-NC variants that bind to targets other than biotin, creating parallel and non-interfering detection systems.
Non-Natural Amino Acid (nnAA) Incorporation Site-specific insertion of amino acids with novel chemical properties into the protein structure. nih.govlabome.comCreating Streptavidin-NC with built-in fluorescent reporters, photo-cross-linkers, or handles for click chemistry. nih.govacs.org

Development of Self-Assembling this compound Architectures

The tetrameric structure of streptavidin, with its four biotin-binding sites, makes it a natural candidate for the construction of complex, self-assembling supramolecular architectures. nih.govlunanano.ca By designing biotinylated linkers with specific geometries and chemistries, researchers can direct the assembly of this compound into predictable and functional nanoscale structures.

This bottom-up approach to fabrication is being explored for creating everything from ordered protein arrays on surfaces to complex three-dimensional lattices. Research has demonstrated that streptavidin can form stable supramolecular structures on biotinylated self-assembled monolayers, with a process involving an initial binding phase followed by a slower reorganization of the protein layer. nih.gov Furthermore, multi-arm streptavidin "nanohubs" have been shown to form protein-network materials with extreme stability, behaving like covalently cross-linked hydrogels even at high temperatures. biorxiv.org These self-assembling systems are foundational for developing new materials with precisely controlled mechanical and biochemical properties. biorxiv.org

Architecture TypeAssembly PrinciplePotential Application
2D Arrays on Surfaces Streptavidin-NC binds to patterned biotinylated self-assembled monolayers. nih.govHigh-density biochips, biosensor arrays, and platforms for studying cell adhesion.
3D Protein Networks Multi-arm streptavidin nanohubs cross-linked with biotinylated molecules. biorxiv.orgInjectable hydrogels for drug delivery, tissue engineering scaffolds, and resilient biomaterials.

Expansion into Mechanistic Studies of Molecular Recognition under Physicochemical Stress

While the high affinity of the streptavidin-biotin bond is well-known, there is growing interest in understanding the mechanics of this interaction under various physicochemical stresses, such as extreme temperature, pH, and mechanical force. gbiosciences.comnih.gov this compound is remarkably stable, retaining its function across a wide range of conditions, which is a key advantage over many other proteins. prospecbio.comgbiosciences.com

Future research will likely focus on single-molecule force spectroscopy to probe the strength and dynamics of the streptavidin-biotin bond under mechanical load. Understanding how mutations or the incorporation of non-natural amino acids affects this mechanostability is crucial for designing robust protein-based nanodevices. nih.gov Studies on the thermal and chemical stability of self-assembled streptavidin networks have already shown their surprising resilience. biorxiv.org A deeper mechanistic understanding of its stability will enable the engineering of even more robust variants of Streptavidin-NC for use in harsh industrial processes or demanding in vivo environments.

Stress FactorObserved Property of StreptavidinResearch Focus
Temperature & pH The streptavidin-biotin complex is stable over a wide range of temperatures and pH levels. prospecbio.comgbiosciences.comQuantifying the thermodynamic parameters of binding under extreme conditions to predict and enhance stability.
Chemical Denaturants Resistant to agents like guanidine-hydrochloride. gbiosciences.comnih.govElucidating the structural features responsible for this high level of chemical resistance.
Mechanical Force The bond is one of the strongest known non-covalent interactions. nih.govUsing single-molecule techniques to measure bond rupture forces and understand the energy landscape of dissociation.

Q & A

Basic Research Questions

Q. How should researchers design experiments to optimize the use of Recombinant Streptavidin-NC in protein immobilization assays?

  • Methodological Answer : Experimental design should include:

  • Immobilization Efficiency Testing : Compare binding capacity across varying pH (6.0–8.0) and ionic strength (50–200 mM NaCl) conditions using biotinylated proteins (e.g., antibodies) .
  • Control Groups : Use non-biotinylated proteins or Streptavidin-NC mutants (e.g., lacking key binding residues) to validate specificity .
  • Quantitative Analysis : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., Kd values) .
    • Key Consideration : Ensure batch-to-batch consistency by verifying protein purity (>95%) via SDS-PAGE and mass spectrometry .

Q. What are the critical factors influencing the binding stability of this compound in heterogeneous assays?

  • Methodological Answer : Stability depends on:

  • Temperature : Perform thermal shift assays to determine melting temperatures (Tm) under assay conditions (e.g., 4°C vs. 25°C) .
  • Buffer Composition : Test additives like BSA (0.1–1%) or Tween-20 (0.01–0.1%) to reduce non-specific binding .
  • Ligand Density : Titrate biotinylated ligand concentrations (0.1–10 μM) to avoid steric hindrance .
    • Validation : Use fluorescence quenching assays to monitor real-time dissociation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

  • Methodological Answer : Contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., ITC vs. SPR) and buffer conditions (e.g., Tris vs. PBS) .
  • Protein Conformation : Compare crystal structures (e.g., PDB IDs) to identify conformational changes affecting biotin-binding pockets .
  • Data Normalization : Normalize affinity values to internal controls (e.g., wild-type streptavidin) and report standard deviations across triplicate runs .
    • Case Study : In one study, Strep-tag II binding showed a 10-fold higher Kd (2.7 × 10<sup>4</sup> M<sup>−1</sup>) than shorter peptides due to salt-bridge interactions with Arg84 .

Q. What strategies enhance the integration of this compound into multiplexed diagnostic platforms (e.g., microfluidics)?

  • Methodological Answer :

  • Surface Functionalization : Use silane chemistry or photolithography to pattern Streptavidin-NC on PDMS or glass substrates .
  • Cross-Reactivity Mitigation : Pre-block surfaces with casein (1–2%) and validate against non-target analytes (e.g., IgG isotype controls) .
  • Scalability Testing : Assess signal-to-noise ratios across device scales (e.g., 10 vs. 100 detection channels) using spiked samples .
    • Data Integration : Employ machine learning to analyze multiplexed data and correct for batch effects .

Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., serum)?

  • Methodological Answer :

  • Interference Testing : Spike biotinylated targets into serum and compare recovery rates (≥80% acceptable) via ELISA .
  • Competition Assays : Add free biotin (0.1–10 μM) to quantify non-specific binding .
  • Proteomic Profiling : Use LC-MS/MS to identify off-target proteins binding to Streptavidin-NC in serum .
    • Statistical Analysis : Apply ANOVA to compare specificity across matrices (e.g., serum vs. plasma) .

Data Analysis and Reproducibility

Q. What frameworks ensure reproducibility when using this compound in longitudinal studies?

  • Methodological Answer :

  • Metadata Reporting : Document lot numbers, storage conditions (−80°C vs. −20°C), and freeze-thaw cycles .
  • Blinded Analysis : Use third-party labs to reanalyze 10–20% of samples for inter-lab consistency .
  • Public Data Sharing : Deposit raw datasets (e.g., SPR sensorgrams) in repositories like Zenodo or Figshare .
    • Example : A 2025 study reported 15% signal variance due to improper storage; pre-aliquoting improved reproducibility to ±5% .

Q. How should researchers address batch-to-batch variability in this compound production?

  • Methodological Answer :

  • Quality Control (QC) : Implement HPLC-SEC for purity checks and circular dichroism (CD) for structural consistency .
  • Stability Profiling : Monitor aggregation via dynamic light scattering (DLS) over 6-month storage periods .
  • Cross-Validation : Compare binding kinetics across 3–5 batches using standardized ITC protocols .

Integration with Emerging Technologies

Q. Can this compound be adapted for CRISPR-based genomic editing applications?

  • Methodological Answer :

  • Fusion Protein Design : Engineer dCas9-Streptavidin-NC fusions and validate via Western blot .
  • Delivery Efficiency : Test biotinylated sgRNA binding in HEK293 cells using flow cytometry (≥70% efficiency target) .
  • Off-Target Analysis : Perform whole-genome sequencing to confirm specificity .
    • Limitation : Steric hindrance may reduce editing efficiency in compact chromatin regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.